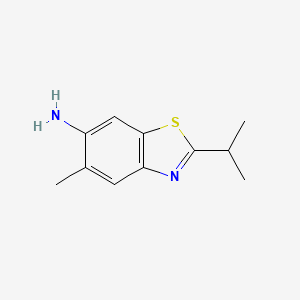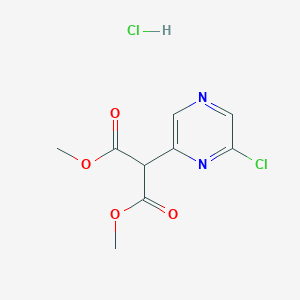![molecular formula C15H16N4O3 B13937179 2-[[2-Methyl-4-[(4-nitrophenyl)azo]phenyl]amino]ethanol CAS No. 63467-05-0](/img/structure/B13937179.png)
2-[[2-Methyl-4-[(4-nitrophenyl)azo]phenyl]amino]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[2-Methyl-4-[(4-nitrophenyl)azo]phenyl]amino]ethanol is a chemical compound with the molecular formula C15H16N4O3 and a molecular weight of 300.31 g/mol . It is characterized by the presence of an azo group (-N=N-) linking two aromatic rings, one of which is substituted with a nitro group (-NO2) and the other with a methyl group (-CH3). This compound is known for its vibrant color and is often used in dye and pigment industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-Methyl-4-[(4-nitrophenyl)azo]phenyl]amino]ethanol typically involves the diazotization of 4-nitroaniline followed by azo coupling with 2-methyl-4-aminophenol. The reaction conditions generally include acidic media for diazotization and a basic environment for the coupling reaction . The process can be summarized as follows:
Diazotization: 4-nitroaniline is treated with sodium nitrite (NaNO2) and hydrochloric acid (HCl) to form the diazonium salt.
Azo Coupling: The diazonium salt is then reacted with 2-methyl-4-aminophenol in an alkaline medium to form the azo compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction parameters such as temperature, pH, and reactant concentrations are meticulously controlled to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
2-[[2-Methyl-4-[(4-nitrophenyl)azo]phenyl]amino]ethanol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, especially at positions ortho and para to the azo group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) and catalytic hydrogenation are often used.
Substitution: Halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2) are commonly employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
2-[[2-Methyl-4-[(4-nitrophenyl)azo]phenyl]amino]ethanol has a wide range of applications in scientific research:
Chemistry: Used as a dye intermediate and in the synthesis of complex organic molecules.
Biology: Employed in staining techniques for microscopy and as a marker in various biological assays.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and inks.
Mechanism of Action
The mechanism of action of 2-[[2-Methyl-4-[(4-nitrophenyl)azo]phenyl]amino]ethanol involves its interaction with molecular targets through the azo group. The compound can undergo reduction to form amines, which can then interact with various biological molecules. The nitro group also plays a role in its reactivity, contributing to its electron-withdrawing properties and influencing its interactions with other compounds .
Comparison with Similar Compounds
Similar Compounds
2-[[2-Chloro-4-[(4-nitrophenyl)azo]phenyl]amino]ethanol: Similar structure but with a chloro substituent instead of a methyl group.
2-[N-ethyl-4-(4-nitrophenyl)azoanilino]ethanol: Contains an ethyl group instead of a methyl group.
2,2’-[[3-methyl-4-[(4-nitrophenyl)azo]phenyl]imino]bisethanol: Features an imino group linking two azo compounds.
Uniqueness
The uniqueness of 2-[[2-Methyl-4-[(4-nitrophenyl)azo]phenyl]amino]ethanol lies in its specific substituents, which influence its chemical reactivity and applications. The presence of both a nitro and a methyl group provides a balance of electron-withdrawing and electron-donating effects, making it a versatile compound in various chemical reactions and applications .
Properties
CAS No. |
63467-05-0 |
|---|---|
Molecular Formula |
C15H16N4O3 |
Molecular Weight |
300.31 g/mol |
IUPAC Name |
2-[2-methyl-4-[(4-nitrophenyl)diazenyl]anilino]ethanol |
InChI |
InChI=1S/C15H16N4O3/c1-11-10-13(4-7-15(11)16-8-9-20)18-17-12-2-5-14(6-3-12)19(21)22/h2-7,10,16,20H,8-9H2,1H3 |
InChI Key |
XPNPVCPVYKXTJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-])NCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Azaspiro[3.5]nonane-1,3-dione, 7-acetyl-](/img/structure/B13937099.png)
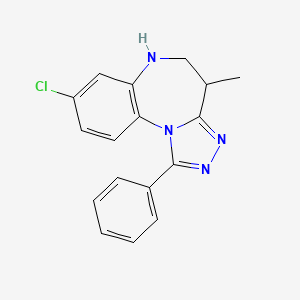
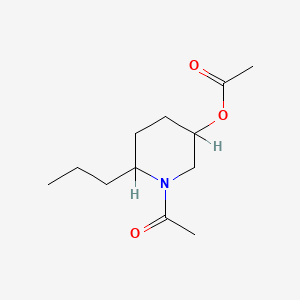
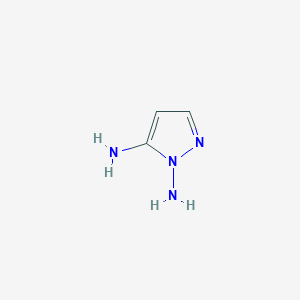
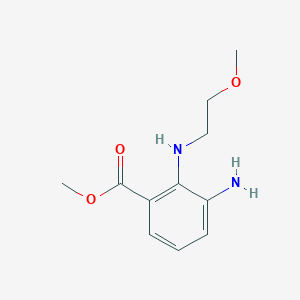

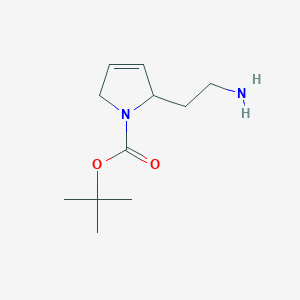
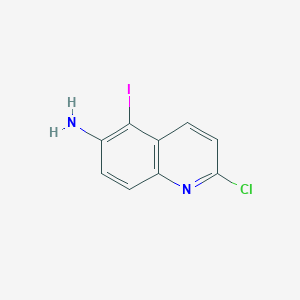

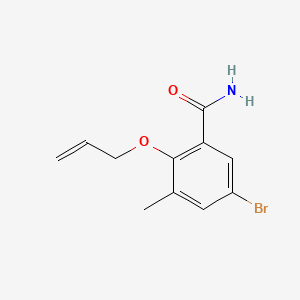
![tert-butyl N-[(3-hydroxyphenyl)methylideneamino]carbamate](/img/structure/B13937173.png)
